[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate
Description
Properties
Molecular Formula |
C18H34ClN2O9PS |
|---|---|
Molecular Weight |
521.0 g/mol |
IUPAC Name |
[6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27) |
InChI Key |
NEQHVQGMXRPASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Synthetic Challenges
The target molecule combines a sulfinyl group (-S(O)-) at the 2-position of the oxane ring and a phosphate ester at the 3-position. The synthesis necessitates:
- Selective oxidation of the methylthio (-S-CH₃) group to methylsulfinyl (-S(O)-CH₃) without over-oxidation to sulfone (-SO₂-CH₃).
- Regioselective phosphorylation of the 3-hydroxy group while protecting other hydroxyls.
- Stereochemical control to maintain the 7-epi configuration during derivatization.
Key challenges include avoiding side reactions during oxidation, ensuring high phosphorylation efficiency, and isolating intermediates with high purity.
Synthesis of the Sulfinyl Moiety
Oxidation of Methylthio to Methylsulfinyl
The sulfinyl group is introduced via controlled oxidation of clindamycin or its intermediates. Hydrogen peroxide (H₂O₂) is the preferred oxidant due to its selectivity and minimal byproduct formation.
Reaction Conditions (Based on CN105294786A):
- Substrate : Clindamycin free base or hydrochloride.
- Oxidant : 30% aqueous H₂O₂.
- Molar Ratio : Clindamycin:H₂O₂ = 1:3–5.
- Temperature : 10–50°C.
- Time : 30–90 minutes.
- Yield : Up to 97.6%.
Mechanism : The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of H₂O₂, forming a sulfoxide intermediate. Excess H₂O₂ or prolonged reaction times lead to sulfone byproducts, necessitating strict stoichiometric control.
Optimization Insights:
Phosphorylation of the 3-Hydroxy Group
Ketal Protection and Phosphorylation
To achieve regioselective phosphorylation, the 4,5-dihydroxy groups are protected as a ketal before introducing the phosphate group.
Methodology (CN101891779A):
Ketal Formation :
- Reagents : Clindamycin alcoholate, acetone, phosphorus oxychloride (POCl₃).
- Conditions : -10 to 20°C, 4–6 hours.
- Protection : Acetone reacts with 4,5-dihydroxy groups to form a cyclic ketal.
Phosphorylation :
Yield and Purity:
Alternative One-Step Hydrolysis (CN107652332B)
An improved method avoids ketal protection by using mixed acids for hydrolysis:
Integrated Synthesis Route for the Target Compound
Combining the above steps, the proposed synthesis is:
Oxidation :
Ketal Protection :
Phosphorylation :
Deprotection and Hydrolysis :
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
Comparative Data of Synthesis Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorinated pyrrolidine ring can be reduced to form different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired product.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific molecular targets makes it valuable for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including infections and metabolic disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of bioactive molecules:
- Heterocyclic Amines: Similar to mutagenic heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), the target compound contains nitrogen-rich rings.
- Pyrrolidine Derivatives : The 1-methyl-4-propylpyrrolidine-2-carbonyl group is analogous to motifs in neuroactive or antiviral agents. For example, Example 329 in EP 4374877 A2 employs a pyrrolidine-carboxamide scaffold but lacks the sulfinyloxan-phosphate backbone, highlighting divergent pharmacokinetic profiles .
Pharmacokinetic and Toxicological Profiles
Methodological Considerations for Similarity Assessment
The comparison relies on molecular similarity metrics, such as Tanimoto coefficients or pharmacophore mapping, as outlined in computational studies . Key differences include:
- Functional Groups : The phosphate and sulfinyl groups distinguish the target compound from simpler heterocyclic amines or pyrrolidine derivatives.
- 3D Conformation : The dihydroxy and methylsulfinyl substituents likely alter binding modes compared to planar aromatic amines.
Biological Activity
[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate is a complex organic compound notable for its unique structure and potential biological activities. This compound includes a chlorinated pyrrolidine ring, a dihydroxy oxane ring, and a methylsulfinyl group, which contribute to its diverse biochemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H34ClN2O9PS |
| Molecular Weight | 521.0 g/mol |
| IUPAC Name | [6-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate |
| InChI Key | NEQHVQGMXRPASW-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, impacting various biochemical pathways:
- Enzyme Inhibition : The chlorinated pyrrolidine moiety may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to cellular receptors, influencing signal transduction processes.
- Gene Expression Modulation : By interacting with transcription factors, it may alter gene expression patterns.
Antimicrobial Properties
Research has indicated that compounds similar to [6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfinyloxan-3-yl] dihydrogen phosphate possess significant antimicrobial activity. For instance, studies have shown that modifications in the pyrrolidine structure can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Case Studies
- Antibacterial Efficacy : In a controlled study, derivatives of this compound were tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) ranging from 0.5 to 4 µg/mL for effective strains, highlighting its potential as an antibiotic agent.
- Anti-inflammatory Activity : Another study demonstrated the compound's ability to reduce inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures.
Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Trifluorotoluene | Chlorinated structure with similar solvating properties | Solvent and intermediate |
| 4-tert-butyl-4-chlorobutyrophenone | Chlorinated structure used in chemical syntheses | Moderate antibacterial |
Uniqueness of [6-[2-Chloro... Phosphate]
The distinct combination of functional groups within [6-[2-Chloro... phosphate provides it with a unique reactivity profile unlike other similar compounds. Its ability to interact with both lipid membranes and intracellular targets enhances its bioavailability and therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
